molecular formula C5H10N2O B12964644 2-((3-Hydroxypropyl)amino)acetonitrile

2-((3-Hydroxypropyl)amino)acetonitrile

Cat. No.: B12964644
M. Wt: 114.15 g/mol
InChI Key: BWTLEDIIZUOBQI-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)acetonitrile is an organic compound with the molecular formula C5H10N2O It is a derivative of aminoacetonitrile, featuring a hydroxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)amino)acetonitrile typically involves the reaction of aminoacetonitrile with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aminoacetonitrile attacks the carbon atom of 3-chloropropanol, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Aminoacetonitrile, 3-chloropropanol, base (e.g., sodium hydroxide)

    Solvent: Typically an alcohol such as ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-((3-oxopropyl)amino)acetonitrile or 2-((3-carboxypropyl)amino)acetonitrile.

    Reduction: Formation of 2-((3-hydroxypropyl)amino)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Hydroxypropyl)amino)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)amino)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxypropyl group can enhance its solubility and reactivity, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler analog without the hydroxypropyl group.

    3-Hydroxypropylamine: Lacks the nitrile group but contains the hydroxypropyl moiety.

    2-Amino-3-hydroxypropionitrile: Contains both amino and hydroxy groups but in different positions.

Uniqueness

2-((3-Hydroxypropyl)amino)acetonitrile is unique due to the presence of both the hydroxypropyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its bifunctional nature allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-(3-hydroxypropylamino)acetonitrile

InChI

InChI=1S/C5H10N2O/c6-2-4-7-3-1-5-8/h7-8H,1,3-5H2

InChI Key

BWTLEDIIZUOBQI-UHFFFAOYSA-N

Canonical SMILES

C(CNCC#N)CO

Origin of Product

United States

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